molecular formula C10H13NO3 B15124169 3-Amino-4-(2-hydroxyphenyl)butyric Acid

3-Amino-4-(2-hydroxyphenyl)butyric Acid

Cat. No.: B15124169
M. Wt: 195.21 g/mol
InChI Key: ZKANBJVAOHCAIH-UHFFFAOYSA-N
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Description

3-Amino-4-(2-hydroxyphenyl)butyric acid is an organic compound with the molecular formula C10H13NO3 It is a derivative of butyric acid, featuring an amino group at the third carbon and a hydroxyphenyl group at the fourth carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-4-(2-hydroxyphenyl)butyric acid typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-hydroxybenzaldehyde with an appropriate amine, followed by reduction and subsequent functional group transformations. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar routes but optimized for higher yields and purity. Techniques such as continuous flow reactors and advanced purification methods like crystallization and chromatography are employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-4-(2-hydroxyphenyl)butyric acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitric acid for nitration, bromine for bromination.

Major Products Formed:

    Oxidation: Formation of 3-amino-4-(2-hydroxyphenyl)butanoic acid.

    Reduction: Formation of 3-amino-4-(2-hydroxyphenyl)butylamine.

    Substitution: Formation of nitro or halogenated derivatives of the original compound.

Scientific Research Applications

3-Amino-4-(2-hydroxyphenyl)butyric acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential role in biochemical pathways and as a probe for enzyme activity.

    Medicine: Investigated for its potential therapeutic effects, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-amino-4-(2-hydroxyphenyl)butyric acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. For example, it may interact with GABA receptors in the nervous system, influencing neurotransmission and exhibiting potential anxiolytic effects.

Comparison with Similar Compounds

  • 3-Amino-4-(4-hydroxyphenyl)butyric acid
  • 4-Amino-3-hydroxybutyric acid
  • 2-Amino-4-hydroxy-4-(3-hydroxyphenyl)butyric acid

Comparison: Compared to its analogs, 3-amino-4-(2-hydroxyphenyl)butyric acid is unique due to the position of the hydroxy group on the aromatic ring, which can influence its reactivity and interaction with biological targets. This positional difference can result in distinct pharmacological and biochemical properties, making it a valuable compound for specific applications.

Properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

3-amino-4-(2-hydroxyphenyl)butanoic acid

InChI

InChI=1S/C10H13NO3/c11-8(6-10(13)14)5-7-3-1-2-4-9(7)12/h1-4,8,12H,5-6,11H2,(H,13,14)

InChI Key

ZKANBJVAOHCAIH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CC(CC(=O)O)N)O

Origin of Product

United States

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